N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl group and a thiophen-3-yl ethyl substituent. The thiophen-3-yl ethyl group introduces sulfur-containing heterocyclic character, which may influence solubility, metabolic stability, and binding interactions in biological systems. This compound is structurally analogous to falcipain-2 inhibitors such as QOD (quinolinyl oxamide derivative) and ICD (indole carboxamide derivative), which share the ethanediamide scaffold but differ in substituents .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14(16-5-3-10-4-6-22-8-10)15(19)17-11-1-2-12-13(7-11)21-9-20-12/h1-2,4,6-8H,3,5,9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVSLEVPRXSHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- QOD replaces the thiophen group with a 1-methyltetrahydroquinolin-6-yl moiety. This quinoline-derived substituent likely enhances planarity and hydrophobic interactions, critical for binding to falcipain-2’s active site .
- ICD employs a biphenyl carbonyl and indole carboxamide system, favoring hydrogen bonding and π-stacking with protease residues .
- The target compound’s thiophen-3-yl group introduces sulfur-mediated interactions (e.g., van der Waals forces) but may reduce metabolic stability compared to quinoline or indole systems .
Falcipain-2 Inhibition
QOD and ICD are validated falcipain-2 inhibitors, a cysteine protease critical for Plasmodium falciparum survival. Molecular dynamics simulations (Figure 2 in ) reveal QOD’s binding within a cubic simulation box, stabilized by hydrophobic interactions with the tetrahydroquinoline group and hydrogen bonds via the ethanediamide bridge. In contrast, the target compound’s thiophen substituent may alter binding orientation due to reduced steric bulk compared to QOD’s quinoline system .
Physicochemical and Crystallographic Insights
- Crystallography : Structural validation of related compounds (e.g., QOD) relies on tools like SHELX and WinGX/ORTEP for small-molecule refinement and visualization . The benzodioxolyl-thiophen system’s puckering dynamics could be analyzed using Cremer-Pople parameters, as applied to heterocycles in .
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